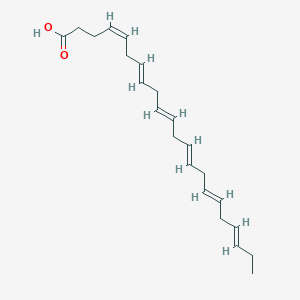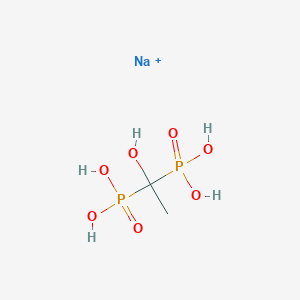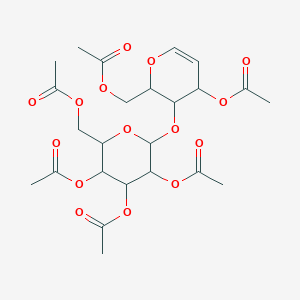
Hexa-O-acetyl-lactal
Vue d'ensemble
Description
Hexa-O-acetyl-lactal is a derivative of lactal, a compound of interest in various chemical and biochemical research areas. It has been extensively studied for its unique molecular structure, synthesis methods, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of this compound involves various chemical reactions aimed at introducing acetyl groups into the lactal molecule. Techniques such as acid decyclization have been utilized for the synthesis of glycosphyngolipids, demonstrating the compound's utility in complex organic synthesis (Tolstikov et al., 1991).
Molecular Structure Analysis
The molecular structure of this compound has been studied using NMR techniques and molecular mechanics calculations, revealing a conformational behavior indicative of its complex structure (Rivera‐Sagredo & Jiménez‐Barbero, 1992).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including regioselective enzymatic hydrolysis, demonstrating its reactivity and potential for selective synthesis. Such reactivity is crucial for its application in the synthesis of complex organic molecules (Bavaro et al., 2013).
Applications De Recherche Scientifique
Biotechnology and Biomedical Applications : Hexa-O-acetyl-lactal derivatives have been utilized in the immobilization of enzymes for enhanced stability and functionality. For instance, immobilized recombinant β-d-N-Acetyl-hexosaminidase A on polylactic acid (PLA) films shows promise for biotechnological and biomedical applications due to its improved stability (Calzoni et al., 2021).
Chemical Structure and Properties : The solution conformation of lactal and its hexa-O-acetyl derivative has been analyzed, revealing restricted flexibility and different conformations in various solvents, which is significant in understanding its chemical behavior (Rivera-Sagredo & Jiménez-Barbero, 1992).
Synthesis of Oligosaccharides and Glycoconjugates : The lipase-catalyzed regioselective synthesis of penta-O-acetyl-3-hydroxylactal, a derivative of this compound, enables efficient synthesis of oligosaccharides and glycoconjugates, which are vital in numerous biological processes (Filice et al., 2009).
Enzymatic Applications : Studies have also explored the enzymatic characteristics of this compound derivatives in various contexts, such as its role in rabbit lacrimal glands (Andersson et al., 2004), and the regioselective enzymatic hydrolysis of this compound in green non-aqueous mediums (Bavaro et al., 2013).
Medical Research : The compound has been investigated in medical research, such as in studies on L-Acetylcarnitine for treating hepatic coma in cirrhotic patients (Malaguarnera et al., 2006) and for its antidepressant effects in elderly patients (Bersani et al., 2013).
Mécanisme D'action
Target of Action
Hexa-O-acetyl-lactal primarily targets the enzyme lipase from Rhizomucor miehei (RML) . This enzyme plays a crucial role in the hydrolysis of ester bonds in triglycerides, which are the main constituents of fats and oils.
Mode of Action
This compound interacts with the lipase enzyme, undergoing a selective hydrolysis reaction . Specifically, the lipase enzyme selectively hydrolyzes this compound to penta-O-acetyl-3-hydroxylactal .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the hydrolysis of ester bonds in the compound itself . The downstream effects of this reaction include the production of penta-O-acetyl-3-hydroxylactal .
Pharmacokinetics
The compound’s solubility in certain solvents like chloroform and ethyl acetate may influence its bioavailability.
Result of Action
The result of this compound’s action is the production of penta-O-acetyl-3-hydroxylactal . This is achieved through the selective hydrolysis of this compound by the lipase enzyme .
Action Environment
The action of this compound is influenced by the environment in which the reaction takes place. For instance, the reaction is performed in low water content tert-butanol, which allows the control of by-product formation . This solvent is superior to the established buffer/acetonitrile system in terms of reagent/product solubility, biocatalyst stability, and environmental impact .
Propriétés
IUPAC Name |
[(2R,3S,4R)-4-acetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18-,19-,20+,21+,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDAESHZJBZWAW-AXHDHDPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




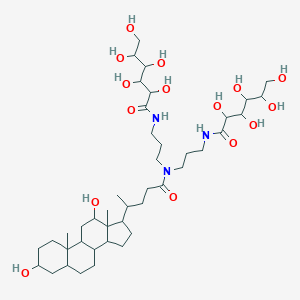
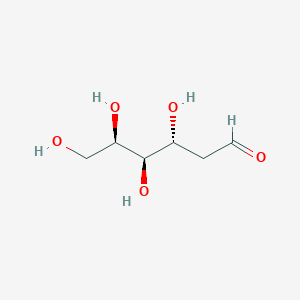
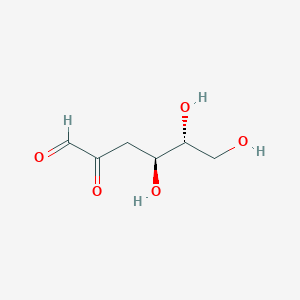



![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)
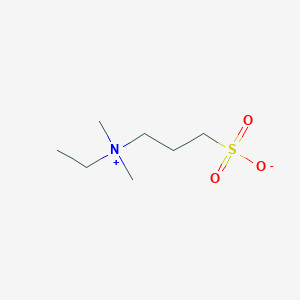
![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)
